

Diheptyl Succinate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Diheptyl succinate

Cat. No.: B101398

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An In-depth Technical Guide on the Core Molecular Structure, Properties, Synthesis, and Analysis of **Diheptyl Succinate**.

Audience: Researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

Diheptyl succinate (CAS Number: 15872-89-6) is the diester formed from the reaction of succinic acid and heptanol.[1][2][3] Its chemical formula is C₁₈H₃₄O₄, with a molecular weight of approximately 314.46 g/mol.[1][4] The IUPAC name for this compound is diheptyl butanedioate.[5] It is also known by synonyms such as butanedioic acid, diheptyl ester and succinic acid, diheptyl ester.[6][7]

The molecular structure consists of a central four-carbon succinate backbone with two heptyl ester groups attached at either end.

Canonical SMILES: CCCCCCCOC(=O)CCC(=O)OCCCCCCC[7][8]

InChI Key: PBZAGXRVDLNBCJ-UHFFFAOYSA-N[7][8]

Physicochemical and Toxicological Data

Diheptyl succinate is a lightweight, transparent, viscous liquid.[8] It is recognized for its properties as an emollient and texture enhancer, often serving as a biodegradable and renewable alternative to silicones in cosmetic formulations.[2] In the plastics industry, it is

utilized as a "green" plasticizer, offering a safer profile compared to traditional phthalate-based plasticizers.[5][7]

Table 1: Quantitative Physicochemical and Safety Data for **Diheptyl Succinate**

Property	Value	Reference
Molecular Formula	C18H34O4	[1][4]
Molecular Weight	314.46 g/mol	[1][4]
CAS Number	15872-89-6	[1][2][6]
Density	0.945 g/cm ³	[2][6]
Boiling Point	351.3 °C at 760 mmHg	[2][6]
Flash Point	157.5 °C	[6]
Vapor Pressure	4.14 x 10 ⁻⁵ mmHg at 25°C	[6]
Water Solubility	1 mg/L at 20°C	[6]
Refractive Index	1.447	[2][6]
Log Kow (Octanol-Water Partition Coefficient)	5.1 (minimum potential value)	[4]
Maternal Toxicity NOAEL (Analog)	500 mg/kg/day	[6]
Developmental Toxicity NOAEL (Analog)	1500 mg/kg/day	[6]

Note: Toxicity data is based on analogous compounds as reported by the Cosmetic Ingredient Review (CIR).

Recent research has highlighted its potential as a safer alternative in medical devices. A study comparing **diheptyl succinate** (DHPS) with the phthalate plasticizer DEHP found that DHPS was significantly less disruptive to the recovery of mice after a myocardial infarction, showing less impact on cardiac function and inflammation.[5][7]

Experimental Protocols

Synthesis of Diheptyl Succinate

This protocol describes the direct esterification of succinic acid with 1-heptanol.

Objective: To synthesize **diheptyl succinate** with high selectivity and yield.

Materials:

- Succinic acid (0.60 mol, 70.85 g)
- 1-Heptanol (0.50 mol, 55.81 g)
- [ChCl][ZnCl₂]₂ eutectic solvent (24 g)
- Reaction vessel (e.g., 250 mL round-bottom flask) with magnetic stirrer, condenser, and temperature controller.
- Separatory funnel

Methodology:

- Combine the [ChCl][ZnCl₂]₂ eutectic solvent, succinic acid, and 1-heptanol in the reaction vessel.[\[1\]](#)
- Stir the mixture continuously.
- Heat the reaction mixture to a controlled temperature of 110°C.[\[1\]](#)
- Maintain the reaction for 6 hours at 110°C.[\[1\]](#)
- Monitor the reaction progress by taking 1 µL aliquots for gas chromatography (GC) analysis to determine the yield.[\[1\]](#)
- Upon completion (yield of ~95%), allow the reaction solution to cool and stand, leading to phase separation.[\[1\]](#)

- The upper organic phase is the **diheptyl succinate** product. Separate this layer using a separatory funnel.[\[1\]](#)
- The lower layer, containing the eutectic solvent, can be recovered and reused after water removal.[\[1\]](#)

Expected Outcome: The conversion rate is expected to be approximately 95% with a selectivity of 100% for **diheptyl succinate**.[\[1\]](#)

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the qualitative and quantitative analysis of **diheptyl succinate**.

Objective: To identify and quantify **diheptyl succinate** in a sample matrix.

Instrumentation & Consumables:

- Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 8890 GC with 7000D TQ MS).
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.[\[1\]](#)
- Carrier Gas: Helium.
- Sample Vials.
- Solvent for sample preparation (e.g., hexane:acetone 1:1 mixture).

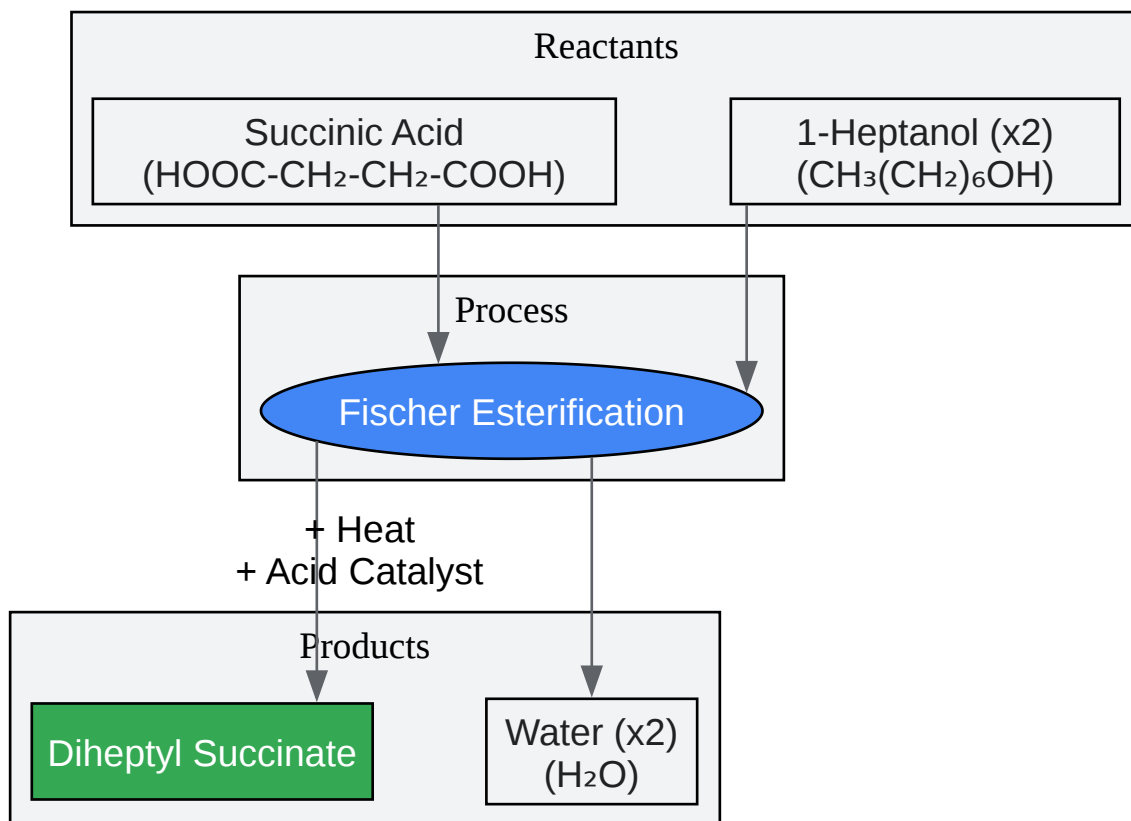
Methodology:

- Sample Preparation:
 - For a solid matrix (e.g., polymer), extract a known weight of the sample (e.g., 0.5 g) with a suitable solvent mixture (e.g., 5 mL of hexane:acetone) at an elevated temperature (e.g., 50°C for 1 hour).

- For liquid samples, perform a liquid-liquid extraction or dilute as necessary with the appropriate solvent.
- GC Parameters (starting point):
 - Inlet Temperature: 320°C.[\[1\]](#)
 - Injection Volume: 1 μ L.
 - Carrier Gas Flow: Constant flow, ~1.5 mL/min.
 - Oven Temperature Program:
 - Initial Temperature: 120°C.[\[1\]](#)
 - Ramp: Increase at a defined rate (e.g., 15°C/min) to a final temperature (e.g., 290°C).
- MS Parameters:
 - Ion Source Temperature: ~230°C.
 - Detector Temperature: 320°C.[\[1\]](#)
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Can be run in full scan mode for qualitative identification or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity in quantitative analysis.
- Data Analysis:
 - Identify the **diheptyl succinate** peak based on its retention time and mass spectrum fragmentation pattern.
 - For quantitative analysis, generate a calibration curve using standards of known concentrations.

Diagrams and Visualizations

The following diagram illustrates the chemical synthesis pathway for **diheptyl succinate** via Fischer esterification.



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Caption: Synthesis of **Diheptyl Succinate**.

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